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Compound of Interest

Compound Name: 2-Bromobutanoic acid

Cat. No.: B104356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Bromobutanoic acid (α-Bromobutyric acid), a valuable building block in organic synthesis

and drug development. The following sections detail the characteristic spectral signatures

obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to aid in the

identification, characterization, and quality control of 2-Bromobutanoic acid in a research and

development setting.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2-Bromobutanoic acid is summarized in the tables

below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Bromobutanoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H COOH

~4.3 Triplet (t) 1H CHBr

~2.1 Multiplet (m) 2H CH₂

~1.1 Triplet (t) 3H CH₃

Solvent: CDCl₃; Reference: TMS (0.00 ppm). Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutanoic acid

Chemical Shift (δ) ppm Assignment

~175 C=O

~45-55 CHBr

~25-35 CH₂

~10-15 CH₃

Solvent: CDCl₃. Data compiled from multiple sources.[3][4][5][6]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Bromobutanoic acid

Wavenumber (cm⁻¹) Vibration Mode Description

~2500-3300 O-H stretch
Broad band, characteristic of a

carboxylic acid

~1710 C=O stretch Strong absorption

~600-700 C-Br stretch In the fingerprint region
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Sample preparation: Neat or as a KBr pellet.[1][3][7][8][9]

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for 2-Bromobutanoic acid

m/z Value Interpretation Notes

166/168 [M]⁺, Molecular Ion

Characteristic 1:1 isotopic

pattern due to the presence of

Bromine (⁷⁹Br and ⁸¹Br)

121/123 [M-COOH]⁺
Loss of the carboxylic acid

group

41 C₃H₅⁺
Common fragment in alkyl

chains

Ionization method: Electron Ionization (EI).[10][11][12][13][14]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized for standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 10-20 mg of 2-Bromobutanoic acid in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., Chloroform-d, CDCl₃).[15]

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for

referencing the chemical shifts to 0.00 ppm.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:
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Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2][10]

Parameters:

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.[3][15]

Spectral Width: 0-15 ppm.

Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID).

3. ¹³C NMR Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).

Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence is used.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024-4096) is required.[15]

Relaxation Delay: 2-5 seconds.[15]

Spectral Width: 0-200 ppm.

Processing: Similar to ¹H NMR processing.

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

Place one to two drops of neat 2-Bromobutanoic acid directly onto the surface of a salt

plate (e.g., NaCl or KBr).[16]

Place a second salt plate on top to create a thin liquid film.
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2. Sample Preparation (KBr Pellet):

Mix 1-2 mg of 2-Bromobutanoic acid with approximately 100-200 mg of dry potassium

bromide (KBr) powder.[15]

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.[15]

3. Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[15]

Procedure:

Record a background spectrum of the empty sample holder or the clean salt plates/KBr

pellet.

Place the prepared sample in the spectrometer's sample compartment.

Record the sample spectrum over a range of 4000-400 cm⁻¹.[3][15]

The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
1. Sample Introduction:

For a volatile compound like 2-Bromobutanoic acid, direct injection or Gas

Chromatography (GC) coupling can be used.

The sample is introduced into the ion source where it is vaporized.

2. Ionization:

Method: Electron Ionization (EI) is a common method for this type of molecule.

Process: The vaporized sample is bombarded with a high-energy electron beam (typically 70

eV), causing the molecule to ionize and fragment.
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3. Mass Analysis:

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

Procedure: The resulting ions are separated based on their mass-to-charge ratio (m/z).

4. Data Acquisition:

The mass spectrum is recorded, plotting the relative abundance of ions as a function of their

m/z ratio.[3] The spectrum is analyzed for the molecular ion peak and characteristic

fragmentation patterns.[3]

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis of 2-
Bromobutanoic acid.
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Caption: Workflow for the spectroscopic analysis of 2-Bromobutanoic acid.
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Caption: Experimental workflow for NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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